3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2-Hydroxy-2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as HTS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Potential
1,3-Thiazolidin-4-ones and Their Analogs : These compounds, including the specific molecule , have been synthesized through advanced methodologies, demonstrating significant pharmacological importance. They are found in commercial pharmaceuticals and show potential activities against different diseases. The synthesis methodologies have evolved to incorporate green chemistry principles, reflecting environmental consciousness and sustainability in chemical synthesis. Studies highlight the diverse therapeutic and pharmaceutical activities of these compounds, suggesting their use in drug design and probe development (Santos et al., 2018).
Biological Activities and Pharmacological Significance
Anticancer, Antimicrobial, and Antidiabetic Activities : Thiazolidin-4-ones exhibit a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been studied, providing insights for optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents (Mech et al., 2021).
QSAR Studies and Drug Design : Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones highlight their promise as scaffolds for new antibacterial, antiviral, antidiabetic, and anticancer agents. SAR analysis and QSAR modeling provide a foundation for de novo design of novel drugs, emphasizing the importance of the 4-thiazolidinone nucleus in medicinal chemistry (Devinyak et al., 2013).
Molecular Hybridization and Drug Discovery
Hybrid Molecules with Anticancer Activity : The integration of the 4-thiazolidinone core with other pharmacophoric units through molecular hybridization methodologies has led to the discovery of novel anticancer agents. This approach has proven effective in generating hit/lead compounds with enhanced activity, pointing towards future studies in this field (Roszczenko et al., 2022).
Green Chemistry and Environmental Sustainability
Green Synthesis of Thiazolidinone Derivatives : Emphasizing the importance of environmental sustainability, the review on green synthesis of thiazolidinone derivatives showcases an eco-friendly approach to producing these compounds. Microwave-assisted organic synthesis is highlighted as an efficient method, with these derivatives showing a wide range of biological activities. This direction is significant in the development of new therapeutic agents while adhering to principles of green chemistry (JacqulineRosy et al., 2019).
Properties
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5,9,13H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUMNYCRCHKAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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